molecular formula C12H23N3O2 B7921767 N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7921767
M. Wt: 241.33 g/mol
InChI Key: QFIJGRBRXIJWNO-MNOVXSKESA-N
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Description

This compound is a chiral pyrrolidine-based acetamide derivative featuring a (S)-2-amino-3-methyl-butyryl substituent. Its structure includes a five-membered pyrrolidine ring, an N-methyl-acetamide group, and a branched amino acid side chain (3-methyl-butyryl).

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-5-10(7-15)14(4)9(3)16/h8,10-11H,5-7,13H2,1-4H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIJGRBRXIJWNO-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: This step involves the incorporation of the amino group at the desired position on the pyrrolidine ring.

    Attachment of the Acetamide Group: This is usually done through acylation reactions, where the acetamide group is introduced to the molecule.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in three primary aspects:

Amino acid side chain (e.g., propionyl vs. 3-methyl-butyryl).

Heterocyclic ring (pyrrolidine vs. piperidine).

Substituents on the acetamide group (methyl, isopropyl, cyclopropyl).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Notable Properties/Status
Target Compound : N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide Not provided C₁₂H₂₃N₃O₂* ~255.3* Pyrrolidine ring, 3-methyl-butyryl, N-methyl-acetamide Discontinued
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide 1401668-76-5 C₁₀H₁₉N₃O₂ 213.28 Shorter propionyl side chain (C₃ vs. C₄), same ring and acetamide Discontinued; lower MW
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-methyl-acetamide Not provided C₁₃H₂₅N₃O₂* ~269.36* Piperidine ring (6-membered), same substituents Enhanced conformational flexibility
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Not provided C₁₄H₂₇N₃O₂* ~281.39* Piperidine ring, isopropyl substituent (vs. methyl) Increased lipophilicity
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide 1354003-90-9 C₉H₁₈N₃O* ~186.26* 2-Amino-ethyl substituent (shorter chain), same ring and acetamide Discontinued

*Estimated based on structural analysis.

Impact of Structural Differences

Amino Acid Side Chain
  • The 3-methyl-butyryl group in the target compound introduces a branched four-carbon chain, enhancing lipophilicity compared to the linear propionyl group (C₃) in the analog from . This could improve membrane permeability but may reduce aqueous solubility .
Heterocyclic Ring
  • Piperidine analogs (e.g., entries from and ) exhibit a six-membered ring, which confers greater conformational flexibility compared to the five-membered pyrrolidine. This may alter binding affinity to biological targets, such as enzymes requiring specific ring geometries for substrate recognition .
Acetamide Substituents

Research and Availability Status

Multiple analogs, including the target compound, are marked as discontinued (), possibly due to challenges in synthesis, stability, or preliminary efficacy studies. Piperidine-based variants () remain research candidates, indicating ongoing interest in ring-size optimization .

Biological Activity

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide, also known by its CAS number 1401667-10-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C14H27N3O2, with a molecular weight of 269.38 g/mol. The compound contains a pyrrolidine ring, an acetamide group, and an amino acid derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
CAS Number1401667-10-4
Boiling Point428.6 ± 45.0 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
  • Neuroprotective Effects : The structural features of this compound indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest.

Anticancer Activity

A study focusing on the anticancer properties of similar compounds found that modifications in the pyrrolidine structure significantly influenced cytotoxicity against various cancer cell lines. For instance:

  • Compound A showed IC50 values less than that of doxorubicin against A431 cells.

Neuroprotective Studies

Research has indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's:

CompoundAChE Inhibition IC50 (μM)
N-Methyl Compound107
Standard Drug50

Case Studies

  • Study on Neuroprotection : In vitro assays demonstrated that this compound reduced neuronal apoptosis by enhancing the expression of neuroprotective factors.
  • Anticancer Efficacy : A recent study evaluated a series of pyrrolidine derivatives for their anticancer activity, revealing that modifications led to enhanced potency against breast cancer cell lines.

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